

# Technical Support Center: Peroxynitrous Acid Stability at Physiological pH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Peroxynitrous acid

Cat. No.: B081277

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of **peroxynitrous acid** (ONOOH) at physiological pH.

## Frequently Asked Questions (FAQs)

**Q1:** What is the pKa of **peroxynitrous acid** and what does it imply for its state at physiological pH?

**A1:** **Peroxynitrous acid** is a weak acid with a pKa of approximately 6.8.<sup>[1][2]</sup> This means that at a physiological pH of 7.4, it exists in equilibrium with its conjugate base, the peroxynitrite anion (ONOO<sup>-</sup>).<sup>[3]</sup> Specifically, at pH 7.4, about 80% of the species will be in the anionic peroxynitrite form, while the remaining 20% will be the protonated **peroxynitrous acid**.<sup>[3]</sup>

**Q2:** How stable is **peroxynitrous acid** at physiological pH?

**A2:** **Peroxynitrous acid** is highly unstable at physiological pH. Its half-life is on the order of milliseconds in biological media, largely due to the presence of carbon dioxide.<sup>[4]</sup> In the absence of CO<sub>2</sub>, the half-life of **peroxynitrous acid** (ONOOH) is about 0.90 seconds, while its conjugate base peroxynitrite (ONOO<sup>-</sup>) is relatively stable in alkaline solutions.<sup>[4]</sup>

**Q3:** What are the main decomposition pathways of **peroxynitrous acid** at physiological pH?

**A3:** At physiological pH, **peroxynitrous acid** has two primary decomposition pathways:

- Isomerization to Nitrate: The protonated form (ONOOH) can rearrange to form the stable nitrate anion (NO<sub>3</sub><sup>-</sup>).<sup>[1][5]</sup> This is considered a major detoxification pathway.<sup>[5]</sup>
- Homolytic Cleavage: **Peroxynitrous acid** can undergo homolysis of the O-O bond to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO<sub>2</sub>) radicals.<sup>[1][6]</sup> This pathway is a significant source of oxidative and nitrosative stress.

Q4: How does carbon dioxide (CO<sub>2</sub>) affect the stability of peroxy nitrite?

A4: Carbon dioxide significantly accelerates the decomposition of peroxy nitrite. The peroxy nitrite anion (ONOO<sup>-</sup>) reacts rapidly with CO<sub>2</sub> to form a nitrosoperoxycarbonate adduct (ONOOCO<sub>2</sub><sup>-</sup>).<sup>[5][7]</sup> This adduct is unstable and quickly decomposes into nitrogen dioxide (•NO<sub>2</sub>) and carbonate (CO<sub>3</sub>•<sup>-</sup>) radicals, which are potent oxidants.<sup>[6][8]</sup> This reaction is a dominant decomposition pathway in biological systems due to the high physiological concentrations of bicarbonate/CO<sub>2</sub>.<sup>[5]</sup>

Q5: Can I store peroxy nitrite solutions?

A5: Peroxy nitrite is stable in alkaline solutions (pH > 12) and can be stored at -80°C.<sup>[4]</sup> It is crucial to protect it from exposure to acidic or neutral pH and carbon dioxide during storage to prevent decomposition.

## Troubleshooting Guide

Issue: Inconsistent results in experiments involving peroxy nitrite.

- Possible Cause 1: Spontaneous Decomposition. Peroxy nitrite is highly unstable at neutral or acidic pH. The stock solution may have decomposed if not handled properly.
  - Solution: Always prepare fresh dilutions of your peroxy nitrite stock in an alkaline buffer (e.g., 0.1 M NaOH) immediately before use.<sup>[1]</sup> Keep all solutions on ice to minimize thermal decomposition.
- Possible Cause 2: Reaction with Buffer Components. Buffers containing primary or secondary amines, or other nucleophilic species, can react with peroxy nitrite. Phosphate buffers are generally recommended.

- Solution: Use a buffer system that is known to be non-reactive with peroxy nitrite, such as a phosphate buffer.[\[1\]](#) Be aware that even phosphate can influence the pKa of **peroxynitrous acid**.[\[9\]](#)
- Possible Cause 3: Contamination with Carbon Dioxide. Atmospheric CO<sub>2</sub> can dissolve in your reaction solutions, leading to rapid decomposition of peroxy nitrite.
  - Solution: Degas your buffers and solutions before use. If possible, conduct experiments under an inert atmosphere (e.g., argon or nitrogen).

Issue: Lower than expected yield of nitrated products (e.g., nitrotyrosine).

- Possible Cause 1: Competing Decomposition Pathways. The isomerization of **peroxynitrous acid** to nitrate is a competing reaction that does not lead to nitration.
  - Solution: Optimize reaction conditions to favor the desired nitration pathway. The presence of CO<sub>2</sub> can enhance the formation of nitrating species (•NO<sub>2</sub>).[\[6\]](#)
- Possible Cause 2: Scavenging of Reactive Intermediates. Other molecules in your reaction mixture may be scavenging the reactive radicals (•OH, •NO<sub>2</sub>) responsible for nitration.
  - Solution: Simplify your reaction mixture as much as possible to identify and eliminate potential scavengers.

## Quantitative Data Summary

Parameter	Value	Conditions	Reference(s)
pKa (Peroxynitrous Acid)	~6.8	[1][2]	
Half-life (ONOOH)	~0.90 s	In the absence of CO <sub>2</sub>	[4]
Half-life (Peroxynitrite)	Milliseconds	Physiological media (pH 7.4, with CO <sub>2</sub> )	[4]
Isomerization Rate Constant (k)	1.2 s <sup>-1</sup>	[2]	
Molar Extinction Coefficient (ε)	1670 M <sup>-1</sup> cm <sup>-1</sup>	at 302 nm in 0.1 M NaOH	[1]

## Experimental Protocols

### Protocol 1: Synthesis of Peroxynitrite

This protocol describes a common method for synthesizing a peroxynitrite stock solution.

- Materials:

- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO<sub>2</sub>)
- Ice bath
- Stir plate and stir bar

- Procedure:

- Prepare a solution of 0.6 M NaNO<sub>2</sub> in deionized water.
- Prepare a solution of 0.7 M HCl and 0.6 M H<sub>2</sub>O<sub>2</sub>.
- Cool both solutions in an ice bath with constant stirring.
- Slowly add the acidic H<sub>2</sub>O<sub>2</sub> solution to the NaNO<sub>2</sub> solution while stirring vigorously.
- Almost immediately, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxy nitrite (a yellow solution will form).
- To remove unreacted H<sub>2</sub>O<sub>2</sub>, add a small amount of MnO<sub>2</sub> (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.
- Filter the solution under a vacuum to remove the MnO<sub>2</sub>.
- Divide the resulting peroxy nitrite solution into small aliquots and store them at -80°C.[\[4\]](#)

#### Protocol 2: Quantification of Peroxy Nitrite Stock Solution

- Procedure:
  - Dilute an aliquot of the peroxy nitrite stock solution in 0.1 M NaOH.
  - Measure the absorbance of the solution at 302 nm using a UV-Vis spectrophotometer.
  - Calculate the concentration using the Beer-Lambert law ( $A = \epsilon cl$ ), with a molar extinction coefficient ( $\epsilon$ ) of 1670 M<sup>-1</sup> cm<sup>-1</sup>.[\[1\]](#)

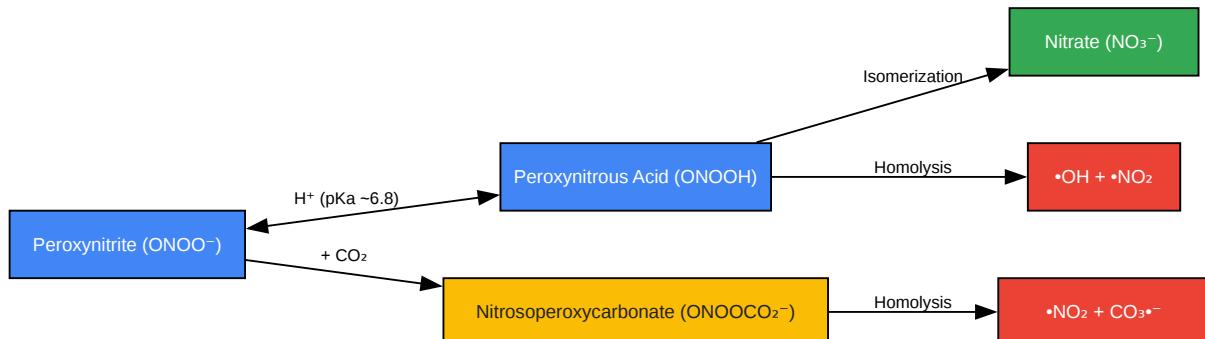
#### Protocol 3: Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol is for studying the kinetics of fast reactions involving peroxy nitrite.

- Experimental Setup:
  - Stopped-flow spectrophotometer with a UV-Vis detector.
  - Two drive syringes.

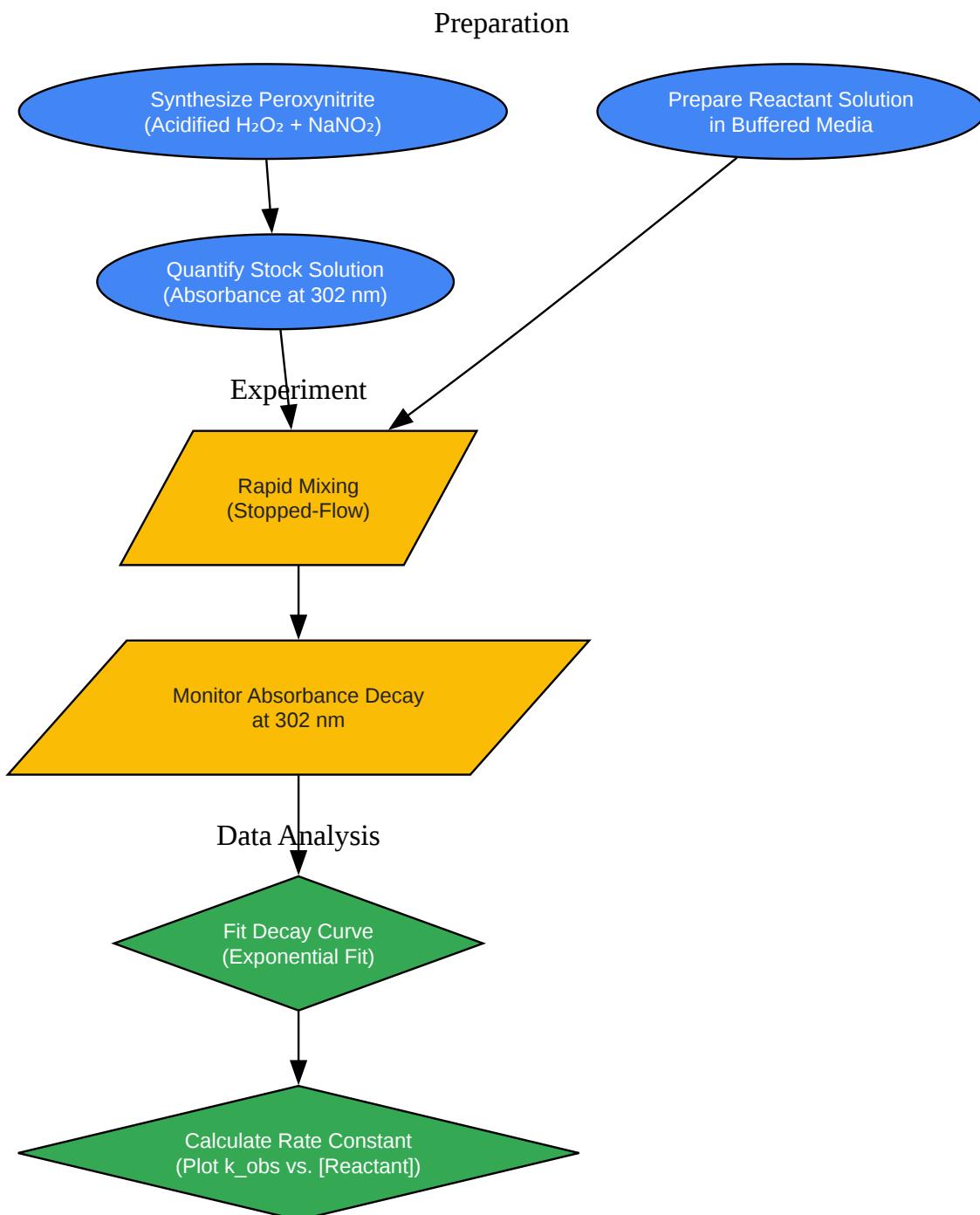
- Mixing chamber and observation cell.
- Data acquisition system.
- Procedure:
  - Prepare a fresh solution of peroxynitrite of known concentration in an alkaline buffer (e.g., 0.1 M NaOH).
  - Prepare a solution of the target molecule in the desired reaction buffer (e.g., phosphate buffer at a specific pH).
  - Load the peroxynitrite solution into one syringe and the reactant solution into the other.
  - Initiate the stopped-flow experiment to rapidly mix the two solutions.
  - Monitor the decay of the peroxynitrite absorbance at 302 nm over time.[\[1\]](#)
  - Fit the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant ( $k_{\text{obs}}$ ).
  - Repeat the experiment at various concentrations of the target molecule.
  - Plot  $k_{\text{obs}}$  versus the concentration of the target molecule. The slope of this plot will yield the second-order rate constant for the reaction.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Decomposition pathways of **peroxynitrous acid** at physiological pH.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for kinetic analysis of peroxynitrite reactions.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Peroxynitrous acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. Peroxynitrite, a Stealthy Biological Oxidant - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 7. [books.rsc.org](http://books.rsc.org) [books.rsc.org]
- 8. The chemistry of peroxynitrite: implications for biological activity - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Peroxynitrous Acid Stability at Physiological pH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081277#stability-of-peroxynitrous-acid-at-physiological-ph\]](https://www.benchchem.com/product/b081277#stability-of-peroxynitrous-acid-at-physiological-ph)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)